molecular formula C6H12O3S B14504884 Acetic acid;prop-2-enylsulfanylmethanol CAS No. 62839-38-7

Acetic acid;prop-2-enylsulfanylmethanol

Cat. No.: B14504884
CAS No.: 62839-38-7
M. Wt: 164.22 g/mol
InChI Key: MNXWAQUYUHXGMC-UHFFFAOYSA-N
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Description

Acetic acid;prop-2-enylsulfanylmethanol is a compound with the molecular formula C6H12O3S It is a derivative of acetic acid and prop-2-enylsulfanylmethanol, combining the properties of both components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;prop-2-enylsulfanylmethanol typically involves the reaction of acetic acid with prop-2-enylsulfanylmethanol under controlled conditions. One common method is the esterification reaction, where acetic acid reacts with prop-2-enylsulfanylmethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;prop-2-enylsulfanylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into alcohols or thiols.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid;prop-2-enylsulfanylmethanol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid;prop-2-enylsulfanylmethanol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, and other cellular components, resulting in various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with widespread use in industry and research.

    Prop-2-enylsulfanylmethanol: A compound with a similar structure but lacking the acetic acid component.

Uniqueness

Acetic acid;prop-2-enylsulfanylmethanol is unique due to its combined properties of acetic acid and prop-2-enylsulfanylmethanol. This combination allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components.

Properties

CAS No.

62839-38-7

Molecular Formula

C6H12O3S

Molecular Weight

164.22 g/mol

IUPAC Name

acetic acid;prop-2-enylsulfanylmethanol

InChI

InChI=1S/C4H8OS.C2H4O2/c1-2-3-6-4-5;1-2(3)4/h2,5H,1,3-4H2;1H3,(H,3,4)

InChI Key

MNXWAQUYUHXGMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C=CCSCO

Origin of Product

United States

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